

Biological activity of 3-Chloro-6-(trifluoromethyl)pyridazine derivatives versus analogs

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Compound of Interest

Compound Name: 3-Chloro-6-(trifluoromethyl)pyridazine

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A Comparative Guide to the Biological Activity of **3-Chloro-6-(trifluoromethyl)pyridazine** Derivatives and Their Analogs

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for designing bioactive molecules. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

This guide focuses on a specific, highly functionalized pyridazine building block: **3-chloro-6-(trifluoromethyl)pyridazine**. The presence of a trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, often enhances metabolic stability and binding affinity. The chlorine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). We will objectively compare the biological performance of derivatives retaining this core structure against their analogs, supported by experimental data from peer-reviewed studies.

Comparative Analysis of Biological Activities

The primary therapeutic areas where **3-chloro-6-(trifluoromethyl)pyridazine** derivatives and their analogs have shown significant promise are oncology and infectious diseases. This section will dissect the performance of these compounds in each domain.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridazine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that block enzymes responsible for cell growth and division. The **3-chloro-6-(trifluoromethyl)pyridazine** core has been instrumental in designing potent anticancer agents.

1. Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A study on 3,6-disubstituted pyridazines identified novel compounds with potent inhibitory activity against CDK2.^[1]^[2] In this series, the **3-chloro-6-(trifluoromethyl)pyridazine** was used as a key intermediate to synthesize a library of derivatives where the chlorine was substituted with various amines.

One of the most potent compounds, 11m, emerged as a submicromolar inhibitor of breast cancer cell lines T-47D and MDA-MB-231.^[2] This derivative features a methyltetrahydropyran group, highlighting the importance of the substituent introduced at the 3-position. The analog 11l also showed significant activity, inducing cell cycle arrest and apoptosis in breast cancer cells.^[2]

Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives Against Breast Cancer Cell Lines^[1]

Compound	R-Group at C3	T-47D IC ₅₀ (μM)	MDA-MB-231 IC ₅₀ (μM)
11i	Morpholine	1.37 ± 0.04	Not specified
11l	Not specified	1.57 ± 0.05	Not specified
11m	Methyltetrahydropyran	0.43 ± 0.01	0.99 ± 0.03
Doxorubicin	(Reference Drug)	0.91 ± 0.03	1.42 ± 0.05

The data clearly indicates that while the 6-(trifluoromethyl)pyridazine core is essential, the nature of the substituent replacing the chlorine at the C3 position is a critical determinant of anticancer potency. The high activity of compound 11m suggests that specific heterocyclic moieties can significantly enhance the therapeutic potential.

2. JNK1 Pathway Inhibition

Another approach involves designing pyridazine derivatives that target the c-Jun N-terminal kinase (JNK1) pathway, which is implicated in cancer cell survival and proliferation. A series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anticancer activity.[3][4] Compound 9e from this series demonstrated broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel.[4] This compound, which features a complex substituent at the 3-position, showed significant growth inhibition in renal and breast cancer cell lines.[4]

Antimicrobial Activity: Combating Pathogenic Microbes

The trifluoromethyl group is a common feature in modern antimicrobial agents, and its incorporation into the pyridazine scaffold has yielded compounds with promising activity against a range of pathogens.

1. Antibacterial Activity

While direct studies on **3-chloro-6-(trifluoromethyl)pyridazine** derivatives are limited in this context, research on analogous structures provides valuable insights. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant *Staphylococcus*

aureus (MRSA).[5][6] Several of these novel compounds were effective in preventing biofilm formation and eradicating preformed biofilms, outperforming the control antibiotic vancomycin in some cases.[5]

Similarly, trifluoromethylpyridine nucleoside analogs have demonstrated significant antibacterial activity.[7] The minimum inhibitory concentrations (MICs) for these compounds against *Staphylococcus aureus*, *Bacillus infantis*, *Escherichia coli*, and *Stenotrophomonas maltophilia* were in the low microgram per milliliter range, comparable to the reference drug amoxicillin.[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Trifluoromethylpyridine Analogs[7]

Compound	<i>S. aureus</i> MIC (µg/mL)	<i>B. infantis</i> MIC (µg/mL)	<i>E. coli</i> MIC (µg/mL)	<i>S. maltophilia</i> MIC (µg/mL)
Nucleoside 4-7	1.3 - 4.9	1.3 - 4.9	1.3 - 4.9	1.3 - 4.9
Fluoroaryl 8a,b	1.8 - 5.5	1.8 - 5.5	1.8 - 5.5	1.8 - 5.5
Amoxicillin	1.0 - 2.0	1.0 - 2.0	1.0 - 2.0	1.0 - 2.0

These findings suggest that the trifluoromethyl moiety, whether on a pyridazine, pyrazole, or pyridine ring, is a key contributor to antibacterial efficacy. Future research should focus on synthesizing and testing 3-substituted-6-(trifluoromethyl)pyridazine derivatives to explore their potential as novel antibacterial agents.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key SAR trends:

- **The Role of the Trifluoromethyl Group:** The -CF₃ group at the C6 position is a consistent feature in the most active compounds, suggesting its importance for target engagement and metabolic stability.
- **The Versatility of the C3 Position:** The chlorine atom at C3 is an excellent leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The nature of this substituent is a primary driver of potency and selectivity.

- Importance of Heterocyclic Substituents: The superior activity of compounds like 11m, which bears a methyltetrahydropyran group, indicates that carefully chosen heterocyclic moieties at the C3 position can significantly enhance biological activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section outlines a standard protocol for evaluating the cytotoxic activity of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTS Assay

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

1. Materials and Reagents:

- Human cancer cell lines (e.g., T-47D, MDA-MB-231)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- 96-well cell culture plates
- Test compounds dissolved in DMSO (stock solution)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

2. Procedure:

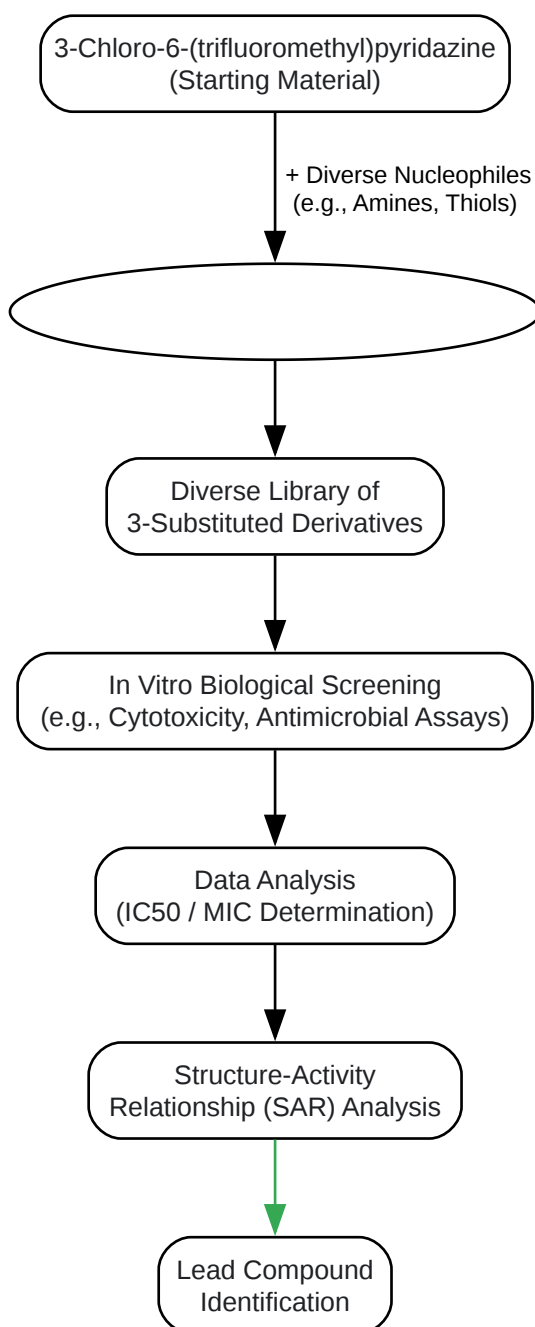
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.

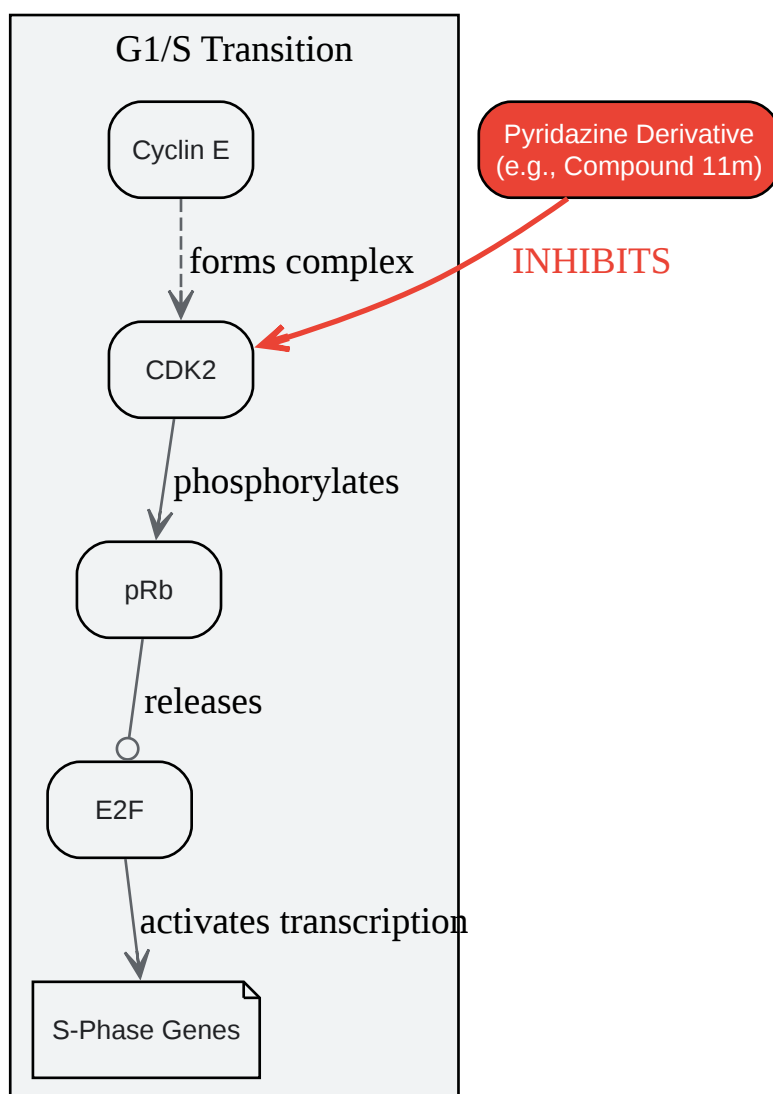
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the log of the compound concentration and determine the IC_{50} value using non-linear regression analysis.

Justification of Method: The MTS assay is a colorimetric method that is widely used for its simplicity, accuracy, and high-throughput capabilities. It provides a reliable measure of cell viability, which is a key indicator of cytotoxic potential.

Visualizations

General Synthetic Workflow





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